REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[C:13]2[C:8](=[CH:9][C:10]([C:15](=[O:22])[C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[C:11]([OH:14])[CH:12]=2)[CH2:7][CH2:6]1)=[O:4].[OH-].[Na+]>CO>[C:15]([C:10]1[CH:9]=[C:8]2[C:13](=[CH:12][C:11]=1[OH:14])[CH:5]([C:3]([OH:4])=[O:2])[CH2:6][CH2:7]2)(=[O:22])[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|
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Name
|
5-benzoyl-6-hydroxy-indane-1-carboxylic acid methyl ester
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Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCC2=CC(=C(C=C12)O)C(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux
|
Type
|
CUSTOM
|
Details
|
It is then evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the evaporation residue is partitioned between 100 ml of 2 N hydrochloric acid and 3 times 100 ml of methylene chloride
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Type
|
WASH
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Details
|
The organic phases are washed until neutral,
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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ADDITION
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Details
|
treated with active charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The evaporation residue, when crystallized from ethanol-petroleum ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C2CCC(C2=CC1O)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |